molecular formula C13H16N4 B11880803 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine

2-(4-Ethyl-7-methylquinolin-2-yl)guanidine

Cat. No.: B11880803
M. Wt: 228.29 g/mol
InChI Key: HYJWTJKOZABUQM-UHFFFAOYSA-N
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Description

2-(4-Ethyl-7-methylquinolin-2-yl)guanidine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the guanidine group in this compound adds to its versatility, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The guanidine functionality is known for its ability to form hydrogen bonds, which makes it a versatile functional group in chemical reactions .

Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thioureas, carbodiimides, and transition metal catalysts. For example, the addition of amines to carbodiimides is a traditional method for the synthesis of guanidines . Other reagents such as S-methylisothioureas and pyrazole-1-carboximidamide derivatives are also commonly employed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with N-chlorophthalimide, isocyanides, and amines can yield N-phthaloylguanidines .

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine involves its ability to form hydrogen bonds and its high basicity. The guanidine group is protonated at physiological pH, forming the guanidinium cation, which can interact with aromatic systems in biological environments such as amino acids and nucleic acid bases . This interaction can lead to various biological effects, including DNA binding and enzyme inhibition.

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

2-(4-ethyl-7-methylquinolin-2-yl)guanidine

InChI

InChI=1S/C13H16N4/c1-3-9-7-12(17-13(14)15)16-11-6-8(2)4-5-10(9)11/h4-7H,3H2,1-2H3,(H4,14,15,16,17)

InChI Key

HYJWTJKOZABUQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=C1C=CC(=C2)C)N=C(N)N

Origin of Product

United States

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